2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid
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Overview
Description
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid is an organic compound with the molecular formula C16H9FO4 It is known for its unique structure, which includes a fluorine atom and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid in the presence of triethylamine and tetrahydrofuran. The reaction is carried out at room temperature for 12 hours, followed by concentration under reduced pressure and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted benzoic acids or benzofurans.
Scientific Research Applications
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound induces cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
- 5-fluoro-2-methylbenzoic acid
- 2-fluoro-5-formylbenzoic acid
Uniqueness
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid is unique due to its specific structure, which includes a fluorine atom and a benzofuran moiety. This structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C16H9FO4 |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H9FO4/c17-13-6-5-9(7-12(13)15(18)19)8-14-10-3-1-2-4-11(10)16(20)21-14/h1-8H,(H,18,19)/b14-8- |
InChI Key |
FAZXGENUOIVDTH-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C(=O)O)/OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C(=O)O)OC2=O |
Origin of Product |
United States |
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